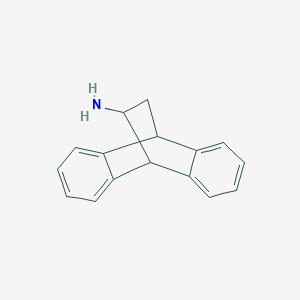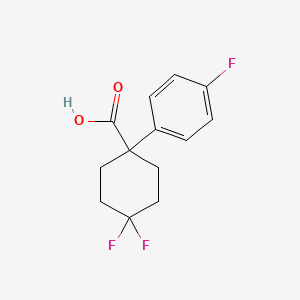
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of fluorine atoms on both the cyclohexane ring and the phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Fluorination of Cyclohexane: The initial step involves the selective fluorination of cyclohexane to introduce fluorine atoms at the 4,4-positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Phenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done through a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable catalyst like aluminum chloride (AlCl3).
Carboxylation: The final step is the carboxylation of the cyclohexane ring, which can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Its fluorinated structure can improve the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.
作用機序
The mechanism of action of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in the body. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Molecular Targets and Pathways: The fluorinated structure allows the compound to form strong interactions with biological targets, such as proteins or nucleic acids. This can lead to the modulation of specific signaling pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.
4-Fluorophenylacetic acid: Contains the phenyl group but lacks the cyclohexane ring.
4,4-Difluorobutyric acid: Similar fluorinated structure but with a shorter carbon chain.
Uniqueness
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid is unique due to the combination of a fluorinated cyclohexane ring and a fluorinated phenyl group. This dual fluorination enhances its chemical stability, metabolic resistance, and potential biological activity compared to similar compounds.
特性
分子式 |
C13H13F3O2 |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
4,4-difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F3O2/c14-10-3-1-9(2-4-10)12(11(17)18)5-7-13(15,16)8-6-12/h1-4H,5-8H2,(H,17,18) |
InChIキー |
NIMRIWKRNYLHMV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(C2=CC=C(C=C2)F)C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


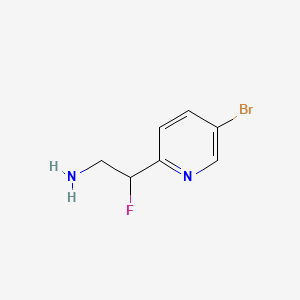

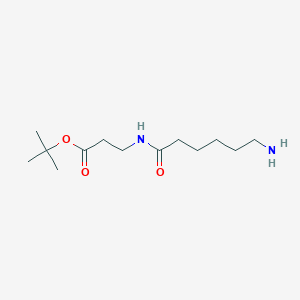
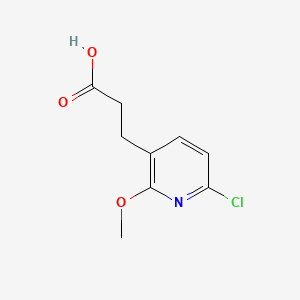
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/no-structure.png)
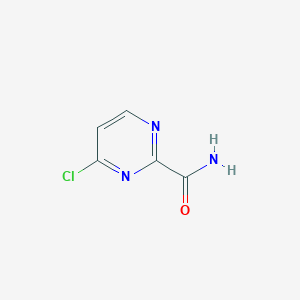
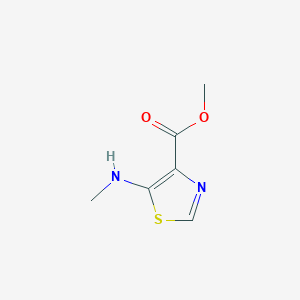

![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
